REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[C:6]([O:8][CH2:9][CH3:10])[CH:5]=[CH:4][C:3]=1[O:11][C:12]([F:15])([F:14])[F:13].C([Li])CCC.C([O:24][B:25](OC(C)C)[O:26]C(C)C)(C)C>O1CCCC1>[CH2:9]([O:8][C:6]1[CH:5]=[CH:4][C:3]([O:11][C:12]([F:15])([F:14])[F:13])=[C:2]([B:25]([OH:26])[OH:24])[CH:7]=1)[CH3:10]
|
Name
|
|
Quantity
|
884 mg
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC(=C1)OCC)OC(F)(F)F
|
Name
|
|
Quantity
|
2.33 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
875 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)OB(OC(C)C)OC(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-70 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at this temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature below −70° C. under an atmosphere of nitrogen
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then quenched by the addition of ammonium chloride (aqueous solution) (5 ml)
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer was dried over anhydrous MgSO4 (s)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC=1C=CC(=C(C1)B(O)O)OC(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 552 mg | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 71.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |